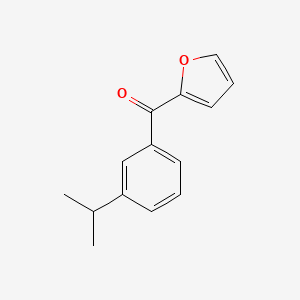

Furan-2-yl(3-isopropylphenyl)methanone

Description

Furan-2-yl(3-isopropylphenyl)methanone is a ketone derivative featuring a furan-2-yl group and a 3-isopropylphenyl moiety linked via a carbonyl group. This structural motif is designed to optimize interactions with biological targets, particularly protein tyrosine kinases (PTKs), by balancing electronic and steric properties . These compounds are synthesized to investigate substituent effects on bioactivity and physicochemical properties, with the 3-isopropyl group likely enhancing lipophilicity and steric bulk compared to simpler phenyl substituents .

Properties

IUPAC Name |

furan-2-yl-(3-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKDOPDPYXYBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-isopropylphenyl)methanone typically involves the reaction of furan-2-carboxylic acid with 3-isopropylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-2-carboxylic acid+3-isopropylbenzoyl chloridePyridine, Refluxthis compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-isopropylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Furan-2-yl(3-isopropylphenyl)methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of furan-2-yl(3-isopropylphenyl)methanone involves its interaction with protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, which is often associated with cancer .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties of Methanone Analogues

The 3-isopropylphenyl group may increase melting points compared to simpler phenyl derivatives (e.g., 3u: 123–124°C) due to enhanced crystallinity from steric bulk.

Key Research Findings and Implications

Substituent Position Matters : Para-substituted derivatives (e.g., 22c with 4-methoxyphenyl) show higher activity than ortho-substituted analogues (e.g., 18a), suggesting the 3-isopropyl group’s meta position may optimize binding .

Bulk vs. Solubility Trade-off : Bulky groups like 3-isopropyl improve target affinity but may reduce aqueous solubility, necessitating formulation adjustments for drug development .

SAR Insights : PTK inhibition correlates with substituent hydrophobicity and steric bulk, aligning with the 3-isopropyl group’s predicted effects .

Biological Activity

Furan-2-yl(3-isopropylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Structure and Properties

This compound features a furan ring and an isopropyl-substituted phenyl group, which contribute to its unique reactivity and biological profile. The molecular formula for this compound can be expressed as .

Anticancer Activity

Research indicates that furan derivatives possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 10.28 | |

| MCF-7 (Breast cancer) | 8.107 | |

| HepG2 (Liver cancer) | 15.6 |

The compound demonstrated significant antiproliferative activity, with mechanisms involving apoptosis induction and inhibition of key signaling pathways such as ERK1/2. For instance, studies have shown that the compound induces cell cycle arrest in the G1 phase, leading to reduced cell viability in cancer cells .

Antimicrobial Activity

Furan derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 64 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Proteus vulgaris | 48 µg/mL |

The antimicrobial activity is attributed to the furan moiety, which enhances the compound's interaction with microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation in animal models:

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in edema | |

| Lipopolysaccharide-induced inflammation | Decreased levels of pro-inflammatory cytokines |

The mechanism involves inhibition of the NF-kB pathway, which is crucial for the expression of inflammatory mediators.

Neuroprotective Effects

Emerging research suggests that furan derivatives may also possess neuroprotective properties. This compound has been investigated for its potential in treating neurodegenerative diseases:

| Assay | Outcome | Reference |

|---|---|---|

| Neurotoxicity in neuronal cells | Protective effects against oxidative stress | |

| MAO inhibition | Significant inhibition observed |

These findings indicate that the compound may act as a potential therapeutic agent for conditions such as Alzheimer's disease by protecting neurons from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.